molecular formula C6H2BrClN2S B2420048 7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine CAS No. 1206542-47-3

7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine

Cat. No.: B2420048
CAS No.: 1206542-47-3
M. Wt: 249.51
InChI Key: TUOWPSYZMJWVNH-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that belongs to the class of thiazolopyridines This compound is characterized by the presence of both bromine and chlorine atoms attached to a thiazolo[5,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine typically involves the annulation of a thiazole ring to a pyridine core. One common method involves the reaction of 2-chloropyridine with a brominated thiazole derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated thiazolopyridine derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or proteases, leading to the modulation of signaling pathways and cellular processes . The molecular targets and pathways involved are often identified through biochemical assays and molecular docking studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine
  • 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine
  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

Uniqueness

7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to its analogs. This dual halogenation can enhance its biological activity and facilitate diverse chemical modifications .

Properties

IUPAC Name

7-bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-3-1-9-2-4-5(3)10-6(8)11-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOWPSYZMJWVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)N=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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